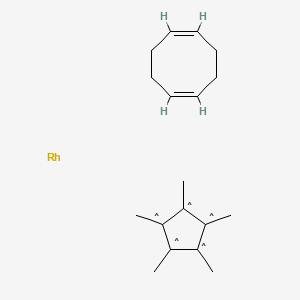![molecular formula C24H24Cl2N6O2 B13753851 2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride CAS No. 2617-65-4](/img/structure/B13753851.png)
2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride is a complex organic compound featuring a benzene ring substituted with chloro and carbamimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated benzene undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is then reduced to an amine using a reducing agent like tin and hydrochloric acid.
Carbamimidoylation: The amine group is reacted with methyl isocyanate to form the carbamimidoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols, amines, or thiols.
Scientific Research Applications
2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-chloro-2,2-bis(p-chlorophenyl)ethane: Another chlorinated aromatic compound with different substituents.
N-phenylbis(trifluoromethanesulfonyl)imide: A compound with similar structural complexity but different functional groups.
Uniqueness
2-chloro-1-N,4-N-bis[4-(N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride is unique due to its specific combination of chloro and carbamimidoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2617-65-4 |
|---|---|
Molecular Formula |
C24H24Cl2N6O2 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C24H23ClN6O2.ClH/c1-28-21(26)14-3-8-17(9-4-14)30-23(32)16-7-12-19(20(25)13-16)24(33)31-18-10-5-15(6-11-18)22(27)29-2;/h3-13H,1-2H3,(H2,26,28)(H2,27,29)(H,30,32)(H,31,33);1H |
InChI Key |
GZBBXHMWZCNMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)N)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


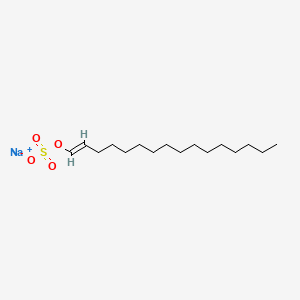
![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
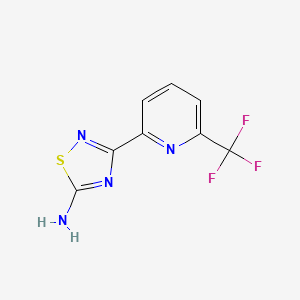

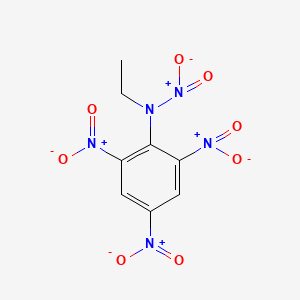
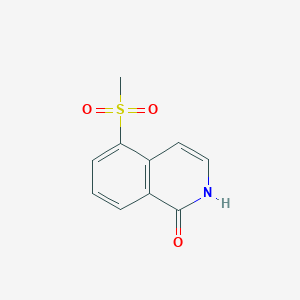
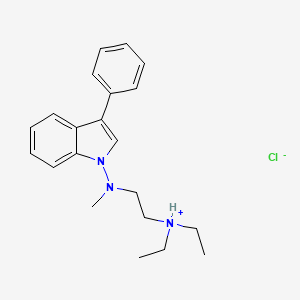
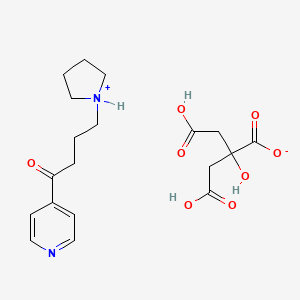
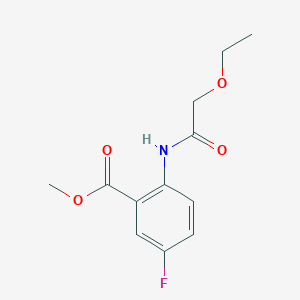
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)


![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
